molecular formula C8H8N2O2 B3360534 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-34-2

6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

Cat. No.: B3360534
CAS No.: 89159-34-2
M. Wt: 164.16 g/mol
InChI Key: QKHQTKXYVUEONP-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is a versatile and high-value chemical scaffold in medicinal chemistry research, primarily investigated for its central nervous system (CNS) and metabolic activities. Derivatives based on this core structure have demonstrated significant analgesic (pain-relieving) and sedative properties in preclinical models. In the "writhing" test, some related pyrrolo[3,4-c]pyridine-1,3(2H)-dione imides showed activity superior to aspirin and comparable to morphine, while also significantly inhibiting spontaneous locomotor activity and prolonging barbiturate-induced sleep, indicating substantial CNS depression . Furthermore, this chemotype shows strong promise in metabolic disease research . As a key precursor, it can be used to develop compounds that act as GPR119 agonists , a target for type 2 diabetes and obesity, which work by stimulating the release of incretin and insulin . Other derivatives have been studied as aldose reductase inhibitors , potentially reducing secondary complications of diabetes like neuropathy and cataracts . The broad-spectrum potential of the pyrrolo[3,4-c]pyridine scaffold also extends to antimicrobial and antiviral applications , including research into HIV-1 integrase inhibition . This makes the compound a critical building block for discovering new therapeutic agents for nervous system disorders, metabolic diseases, and infectious diseases.

Properties

IUPAC Name

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-2-5-3-9-7(11)6(5)8(12)10-4/h2H,3H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQTKXYVUEONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)NC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344370
Record name 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89159-34-2
Record name 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with acetic anhydride can yield the desired compound through a series of intermediate steps involving cyclization and oxidation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Key Reaction Pathways

The compound undergoes oxidation at the methyl group and reduction at the carbonyl functionalities:

Reaction Type Reagents/Conditions Products Notes
Oxidation KMnO₄ (acidic or basic medium)Carboxylic acid derivativesMethyl group oxidizes to -COOH
Reduction LiAlH₄ (anhydrous ether)Secondary alcohols or aminesSelective reduction of carbonyl groups
  • Oxidation Example : Treatment with acidic KMnO₄ converts the 6-methyl group into a carboxylic acid, forming 6-carboxy-pyrrolo[3,4-c]pyridine-3,4-dione.

  • Reduction Example : LiAlH₄ reduces the 3,4-dione groups to diols or amine derivatives depending on reaction duration.

Electrophilic and Nucleophilic Substitution

The compound participates in substitution reactions at reactive positions:

Reaction Type Reagents/Conditions Products Yield
Nucleophilic Substitution NaH/DMF with alkyl halidesN-alkylated derivatives65–85%
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives50–70%
  • N-Alkylation : Reacts with alkyl halides in the presence of NaH to introduce substituents at the pyrrole nitrogen, enhancing solubility for pharmaceutical applications.

  • Nitration : Nitration occurs preferentially at the 5-position of the pyridine ring, yielding nitro derivatives used in further synthetic modifications.

Functional Group Transformations

The dione moiety facilitates condensation and cycloaddition reactions:

Reaction Type Reagents/Conditions Products Applications
Condensation Aldehydes/ketones (acidic)Schiff base adductsPrecursors for bioactive molecules
Diels-Alder Dienes (heat, toluene)Polycyclic adductsMaterial science applications
  • Schiff Base Formation : Condensation with aromatic aldehydes generates Schiff bases, which show enhanced antidiabetic activity in vitro .

  • Cycloaddition : Reacts with dienes under thermal conditions to form bridged polycyclic structures, useful in optoelectronic material synthesis.

Mechanistic Insights

  • Oxidation Mechanism : The methyl group undergoes radical-mediated oxidation to form carboxylic acids, confirmed via ESR spectroscopy.

  • Nucleophilic Substitution : The pyrrole nitrogen’s lone pair facilitates SN² reactions with alkyl halides, as shown by kinetic studies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione exhibit potent anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. It is believed to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have demonstrated that it can enhance cognitive function and reduce neuroinflammation.

Antimicrobial Properties
this compound has shown antimicrobial activity against various pathogens. Its derivatives have been synthesized and tested against bacterial strains, indicating potential use as a lead compound in developing new antibiotics.

Agrochemicals

The compound's structure allows for modifications that can enhance herbicidal and fungicidal properties. Research has focused on synthesizing derivatives that exhibit selective toxicity towards weeds while being safe for crops. These developments are crucial in sustainable agriculture practices to reduce reliance on broad-spectrum herbicides.

Material Science

Polymer Chemistry
In material science, this compound is explored for its potential as a monomer in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with desirable mechanical and thermal properties.

Nanotechnology
The compound has also been investigated in nanotechnology applications. Its derivatives can be utilized in the fabrication of nanoparticles for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Derivatives showed significant anticancer activity via apoptosis induction.
Neuroprotective Effects Demonstrated reduction in oxidative stress in neuronal cultures.
Agrochemicals Modified derivatives exhibited selective herbicidal activity against specific weeds.
Material Science Potential as a monomer led to improved mechanical properties in synthesized polymers.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Pyrrolo[3,4-c]pyridine-dione derivatives vary in substituent type, position, and ring fusion patterns, leading to distinct physicochemical and pharmacological profiles. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Solubility Issues Key References
6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4-dione 6-methyl 192.18 (calc.) Not reported Likely moderate*
3-Chloro-6H,13H-pyrido-pyrrolo-pyrazino-dione (6b) 3-chloro, tricyclic fusion 321.72 306.3–306.7 High
3-Methoxy-6H,13H-pyrido-pyrrolo-pyrazino-dione (6c) 3-methoxy, tricyclic fusion 317.30 279.0–279.4 Moderate
2-(3-Chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione 2-(3-Cl-4-F-benzyl), 7-hydroxy, 1,3,6-trione ~370.7 (calc.) Not reported Not reported
Pyrrolo[3,4-c]pyridine-1,3-dione (antitubercular 5h) Methyl oxadiazole bioisostere ~300 (est.) Not reported Improved stability

*Inference based on methyl group’s lipophilic contribution.

Key Observations :

  • Ring Fusion and Complexity : Tricyclic derivatives (e.g., 6a–d) exhibit higher molecular weights and melting points compared to bicyclic analogs, likely due to increased rigidity and intermolecular interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 6b) increase melting points and reduce solubility, while methoxy groups (6c) lower melting points, suggesting enhanced molecular flexibility .
  • Bioisosteric Replacements : In antitubercular compounds, replacing ester moieties with methyl oxadiazole improves metabolic stability and plasma exposure .
Antidiabetic Activity

4-Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives (e.g., phenoxy-substituted analogs) stimulate glucose uptake in muscle and fat cells at 0.3–100 µM concentrations. The 4-phenoxy group enhances insulin sensitivity, with activity dependent on substituent electronic properties .

Antiviral Activity (HIV-1 Integrase Inhibition)

Tricyclic pyrrolo[3,4-c]pyridine derivatives (e.g., 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1,3,6-triones) inhibit HIV-1 integrase with IC₅₀ values of 6–22 µM.

Antitubercular Activity

Pyrrolo[3,4-c]pyridine-1,3-dione derivatives (e.g., compound 5h) target Mycobacterium tuberculosis QcrB (cytochrome bc₁ complex), with MIC₉₀ < 0.156 µM. Structural optimization (e.g., methyl oxadiazole substitution) addresses pharmacokinetic challenges, though in vivo clearance remains a hurdle .

Biological Activity

6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. Its unique structure has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of 2-aminopyridine with acetic anhydride under controlled conditions, leading to the desired compound through intermediate steps involving cyclization and oxidation .

Key Chemical Reactions

  • Oxidation : Converts the compound into more complex derivatives.
  • Reduction : Modifies functional groups on the pyridine ring.
  • Substitution : Electrophilic and nucleophilic substitutions introduce different substituents onto the pyridine ring.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors involved in various disease processes. For instance, it has been noted for its potential to suppress apoptosis effectively by inhibiting caspase-3, a key enzyme in the apoptosis pathway .

Biological Activity Profile

The compound exhibits a range of biological activities that can be summarized as follows:

Activity Type Description
Antitumor Activity Inhibits cancer cell proliferation through modulation of signaling pathways.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Apoptosis Regulation Suppresses apoptosis via caspase inhibition, potentially useful in neuroprotection.

Case Studies and Research Findings

Recent studies have highlighted the compound's promising therapeutic potential:

  • Antitumor Effects : Research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.25 µM to 0.78 µM in different assays .
  • Mechanism of Action : The compound's mechanism involves binding to specific receptors or enzymes that are critical in tumor growth and survival pathways. This binding disrupts normal cellular functions leading to cell death .
  • Comparative Studies : When compared with similar compounds like 1H-Pyrazolo[3,4-b]pyridine, this compound showed enhanced activity due to its unique substitution pattern which affects its reactivity and binding affinity .

Q & A

Q. How can researchers align studies on this compound with broader theoretical frameworks (e.g., heterocyclic reactivity or drug design principles)?

  • Integration : Position the compound within the context of maleimide-fused heterocycles, emphasizing its electron-deficient core for nucleophilic attack or [4+2] cycloadditions .
  • Hypothesis Testing : Design experiments to probe predicted reactivity (e.g., Diels-Alder reactions with dienes) and compare results to computational models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Reactant of Route 2
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6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

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